molecular formula C6H6N2OS B12892802 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde

2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde

Cat. No.: B12892802
M. Wt: 154.19 g/mol
InChI Key: VOSUMVLOHPXYPA-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to form the desired compound . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde include other pyrazolo[5,1-b]thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific structural configuration and the presence of the aldehyde functional group, which can be further modified to create a variety of derivatives with potentially enhanced biological activities.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carbaldehyde

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-7-8-1-2-10-6(5)8/h3-4H,1-2H2

InChI Key

VOSUMVLOHPXYPA-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=NN21)C=O

Origin of Product

United States

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